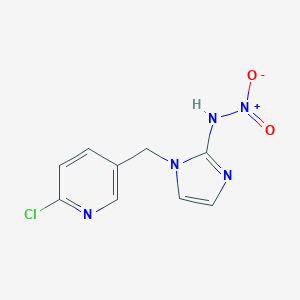

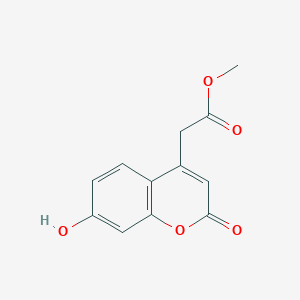

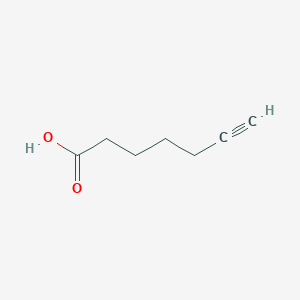

5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a heterocyclic compound that has been the subject of various synthetic studies. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related isoindole-1,3-dione derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives can be achieved through various methods. For instance, a domino reaction of 2,2-dihydroxyindene-1,3-dione with aromatic amines under microwave irradiation has been shown to yield polyfunctionalized isochromeno[4,3-b]indol-5(11H)-one derivatives with high regioselectivity and in good yields . Another approach involves the reaction of 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione with m-CPBA to produce epoxide derivatives, followed by cis-hydroxylation and acetylation to obtain triacetate derivatives . These methods demonstrate the versatility in synthesizing isoindole-1,3-dione derivatives, which could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives can be complex, with the potential for various isomers. For example, the study of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] revealed the presence of E- and Z-isomers, with the Z-conformer characterized by NMR spectroscopy and X-ray single crystal diffraction analysis . This indicates that the molecular structure of 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione could also exhibit isomerism, which would be an important consideration in its analysis.

Chemical Reactions Analysis

Isoindole-1,3-dione derivatives can undergo various chemical reactions. The synthesis of 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, for example, was achieved by heating sarcosine and paraformaldehyde in the presence of a quinone . This suggests that the ethoxy derivative may also be amenable to similar synthetic strategies, potentially involving alkylation reactions to introduce the ethoxy group.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-dione derivatives can vary widely depending on their substitution patterns. While the papers provided do not detail the properties of 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione specifically, they do suggest that such compounds are likely to have interesting and diverse chemical behaviors due to their polyfunctionalized nature . The presence of substituents such as ethoxy groups would influence properties like solubility, melting point, and reactivity.

科学的研究の応用

Synthesis and Reactivity

- Heterocyclic Compound Synthesis : Isatin derivatives, including "5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione," are known for their versatility in synthesizing a wide range of N-heterocycles. These compounds undergo various reactions to form new heterocyclic compounds, playing a crucial role in the development of pharmaceuticals and other applications (Sadeghian & Bayat, 2022).

Biological Activities

- Pharmacological Properties : The review of hydantoin derivatives, including "5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione," highlights their significance in medicinal chemistry. These compounds exhibit a variety of biological and pharmacological activities, making them valuable in therapeutic and agrochemical applications (Shaikh et al., 2023).

Applications in Material Science

- Polymer and Material Synthesis : The compound's derivatives have been studied for their potential use in synthesizing polymers and materials. For instance, research on furan derivatives and their sustainable access to new-generation polymers and functional materials highlights the role of similar compounds in replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety And Hazards

特性

IUPAC Name |

5-ethoxyisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-14-6-3-4-7-8(5-6)10(13)11-9(7)12/h3-5H,2H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSKCUHMZOIRNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

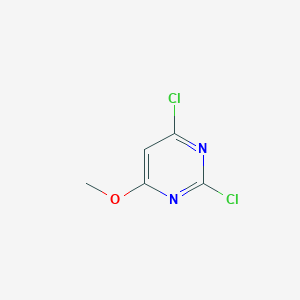

CCOC1=CC2=C(C=C1)C(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyridine, 4-[(tert-butylthio)methyl]-](/img/structure/B105704.png)